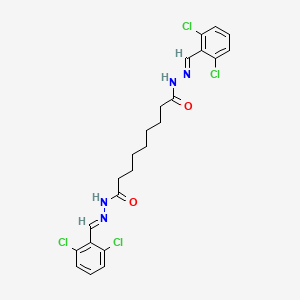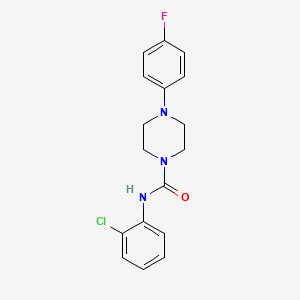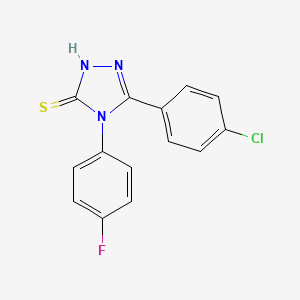![molecular formula C15H16Cl2N2 B5777509 (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DCB-PET, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DCB-PET is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.
作用機序
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR leads to the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in various physiological processes, including learning and memory, attention, and mood regulation.
Biochemical and Physiological Effects:
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokines. Additionally, (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function and memory in animal models, suggesting its potential use in treating cognitive impairments.
実験室実験の利点と制限
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages for laboratory experiments, including its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is its relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, more research is needed to understand the long-term effects and safety of (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine in humans.
合成法
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine can be synthesized using a multistep reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorobenzyl chloride with 2-(2-pyridinyl)ethylamine in the presence of a base, followed by the alkylation of the resulting intermediate with methyl iodide. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function and memory in animal models, suggesting its potential use in treating cognitive impairments.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2/c1-19(9-7-14-4-2-3-8-18-14)11-12-5-6-13(16)10-15(12)17/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAVMESWNVLWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)

![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)


![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)